molecular formula C8H5Cl3O B3262655 1-(3,4,5-Trichlorophenyl)ethanone CAS No. 35981-65-8

1-(3,4,5-Trichlorophenyl)ethanone

Cat. No.: B3262655
CAS No.: 35981-65-8
M. Wt: 223.5 g/mol
InChI Key: YFIHAWSUYAGEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4,5-Trichlorophenyl)ethanone is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of acetophenone, where the phenyl ring is substituted with three chlorine atoms at the 3, 4, and 5 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trichlorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4,5-trichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the recycling of catalysts and solvents is implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trichlorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-(3,4,5-trichlorophenyl)ethanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield 1-(3,4,5-trichlorophenyl)ethanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 1-(3,4,5-Trichlorophenyl)ethanoic acid.

    Reduction: 1-(3,4,5-Trichlorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4,5-Trichlorophenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and as a model compound for understanding the behavior of chlorinated aromatic ketones.

    Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trichlorophenyl)ethanone involves its interaction with various molecular targets. The compound’s electrophilic carbonyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. Additionally, the presence of chlorine atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and affecting cellular processes.

Comparison with Similar Compounds

    1-(2,4,6-Trichlorophenyl)ethanone: Similar structure but with chlorine atoms at different positions, leading to different reactivity and properties.

    1-(3,4-Dichlorophenyl)ethanone: Lacks one chlorine atom, which can significantly alter its chemical behavior and applications.

    1-(3,5-Dichlorophenyl)ethanone: Another dichlorinated derivative with distinct properties.

Uniqueness: 1-(3,4,5-Trichlorophenyl)ethanone is unique due to the specific positioning of its chlorine atoms, which influences its reactivity and interaction with other molecules. This makes it particularly useful in certain synthetic applications and research studies where specific steric and electronic effects are desired.

Properties

IUPAC Name

1-(3,4,5-trichlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIHAWSUYAGEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298574
Record name 1-(3,4,5-Trichlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35981-65-8
Record name 1-(3,4,5-Trichlorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35981-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4,5-Trichlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4,5-Trichlorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,4,5-Trichlorophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3,4,5-Trichlorophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3,4,5-Trichlorophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3,4,5-Trichlorophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3,4,5-Trichlorophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.